molecular formula C10H10BrNO2 B3418431 Methyl 6-bromoindoline-4-carboxylate CAS No. 1240523-98-1

Methyl 6-bromoindoline-4-carboxylate

Cat. No.: B3418431
CAS No.: 1240523-98-1
M. Wt: 256.10 g/mol
InChI Key: WVTFUQSMQBFVPR-UHFFFAOYSA-N
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Description

Methyl 6-bromoindoline-4-carboxylate is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position and a carboxylate ester group at the 4th position of the indoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromoindoline-4-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method involves the bromination of indoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The resulting 6-bromoindoline is then reacted with methanol and a catalyst such as sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted indoline derivatives.

    Oxidation Products: Indole derivatives.

    Reduction Products: Modified ester or alcohol derivatives.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Methyl 6-bromoindoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-bromoindoline-4-carboxylate involves its interaction with various molecular targets and pathways. The bromine atom and ester group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloroindoline-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Methyl 6-fluoroindoline-4-carboxylate: Contains a fluorine atom at the 6th position.

    Methyl 6-iodoindoline-4-carboxylate: Features an iodine atom at the 6th position.

Uniqueness

Methyl 6-bromoindoline-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable tool in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFUQSMQBFVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCNC2=CC(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240523-98-1
Record name methyl 6-bromo-2,3-dihydro-1H-indole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromoindoline-4-carboxylate
Reactant of Route 2
Methyl 6-bromoindoline-4-carboxylate
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Methyl 6-bromoindoline-4-carboxylate
Reactant of Route 4
Methyl 6-bromoindoline-4-carboxylate
Reactant of Route 5
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Methyl 6-bromoindoline-4-carboxylate
Reactant of Route 6
Methyl 6-bromoindoline-4-carboxylate

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